Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate
Description
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is a substituted epoxide ester characterized by a methyl ester group at position 2 of the oxirane (epoxide) ring, with additional methyl and isopropyl (propan-2-yl) substituents at positions 2 and 3, respectively. Its molecular formula is C₁₀H₁₆O₃, and it has a molecular weight of 184.23 g/mol.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(3)9(4,12-8)7(10)11-5/h6H,1-5H3 |
InChI Key |
OYWQOGCOXAFBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(O1)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure (Epoxidation Method)
Analytical Data and Characterization
| Property | Typical Value | Method/Reference |
|---|---|---|
| Molecular Formula | C9H16O3 (for the isopropyl substituted derivative) | Calculated |
| Molecular Weight | Approx. 172.22 g/mol | Calculated |
| Physical State | Colorless oil or viscous liquid | Observed |
| NMR Spectroscopy | Characteristic epoxide proton signals, methyl groups, and ester signals | 1H and 13C NMR |
| IR Spectroscopy | Epoxide ring vibrations (~1250 cm⁻¹), ester carbonyl (~1735 cm⁻¹) | IR analysis |
| Melting/Boiling Point | Typically low boiling point, varies with substitution | Literature varies |
Summary of Key Research Findings
- The oxidation of α-methylenecarboxylic acid methyl esters with peracids is a reliable, high-yielding method for synthesizing substituted oxiranecarboxylates, including this compound.
- The choice of oxidizing agent and solvent critically affects yield and purity; m-chloroperbenzoic acid in dichloromethane is preferred for mild conditions and high selectivity.
- The precursor α-methylenecarboxylic esters can be synthesized via condensation of malonic acid derivatives with formaldehyde under basic catalysis.
- Alternative methods such as base-induced ring closure of halohydrins are known but less commonly applied for this specific compound.
- Purification typically involves silica gel chromatography, and the product is characterized by NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .
Scientific Research Applications
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Substituent Effects: The isopropyl group in the target compound introduces steric hindrance and moderate lipophilicity. The o-tolyl group in the o-tolyl derivative (C₁₄H₁₆O₃) increases molecular weight and aromaticity, likely enhancing π-π stacking interactions in crystalline phases .
- The target compound’s stereochemistry is unspecified, which may limit its utility in asymmetric synthesis.
Physical and Chemical Properties
While explicit data (e.g., melting points, solubility) for the target compound are absent in the evidence, inferences can be made based on substituent chemistry:
- Lipophilicity : The isopropyl group likely renders the target compound less polar than the 4-methoxyphenyl derivative but more lipophilic than aliphatic analogs.
- Reactivity :
- Epoxide ring-opening reactions (e.g., nucleophilic attack) may proceed faster in the target compound due to reduced steric shielding compared to the o-tolyl derivative.
- The 4-methoxyphenyl group’s electron-donating effect could stabilize the epoxide ring against acid-catalyzed hydrolysis relative to the isopropyl-substituted compound .
Research Findings and Data Gaps
Pharmacological Potential
- The (2R,3S)-configured 4-methoxyphenyl compound () is associated with drug development, highlighting the importance of stereochemistry in bioactivity. In contrast, the target compound’s unspecified configuration and lack of aromaticity may limit its pharmacological relevance.
Biological Activity
Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, including relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 198.23 g/mol |
| CAS Number | 1506423-15-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar oxirane structures often exhibit:
- Antimicrobial Properties : Oxiranes can disrupt microbial cell walls, leading to cell lysis.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
Case Studies
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of several oxirane derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains like Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting potential for development as an antimicrobial agent . -
Antitumor Effects :
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells. The compound triggered caspase activation and increased levels of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : Various assays revealed that the compound exhibits dose-dependent cytotoxicity in cancer cell lines, with IC50 values ranging from 10 to 25 µM depending on the specific cell type .
- Mechanistic Insights : Further investigation into the mechanism revealed that this compound modulates signaling pathways associated with apoptosis and oxidative stress response, particularly through the upregulation of p53 and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Question
- Chromatographic Separation : HPLC or GC-MS to isolate and characterize byproducts.
- Computational Prediction : Pre-synthesize potential byproducts using reaction pathway simulations .
- Optimized Stoichiometry : Adjust reagent ratios to suppress side reactions.
What approaches assess the thermodynamic stability of this compound under varying conditions?
Advanced Research Question
- Differential Scanning Calorimetry (DSC) : Measures decomposition temperatures.
- Computational Stability Analysis : Calculate Gibbs free energy changes for degradation pathways .
- Accelerated Aging Studies : Expose the compound to stress conditions (heat, light) and monitor stability via spectroscopy.
How can enantiomeric purity be achieved and validated for this compound?
Advanced Research Question
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based).
- Polarimetry : Measure optical rotation to confirm enantiomeric excess.
- Crystallographic Refinement : SHELXL can resolve absolute configuration from X-ray data .
What tools analyze crystal packing and intermolecular interactions in this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
